molecular formula C14H11BrN4OS B12912135 1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one CAS No. 111780-42-8

1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one

Cat. No.: B12912135
CAS No.: 111780-42-8
M. Wt: 363.23 g/mol
InChI Key: QCFIDHVNFBCPLZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone is a synthetic organic compound that features a bromophenyl group and a purinylthio group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a reaction with an appropriate reagent to introduce the ethanone group.

    Thioether Formation: The intermediate is then reacted with 9-methyl-9H-purine-6-thiol under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromophenyl or purinylthio groups.

    Substitution: The bromine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for 1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The purinylthio group may play a role in binding to these targets, while the bromophenyl group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Contains a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Features a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its analogs with different substituents.

Properties

CAS No.

111780-42-8

Molecular Formula

C14H11BrN4OS

Molecular Weight

363.23 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(9-methylpurin-6-yl)sulfanylethanone

InChI

InChI=1S/C14H11BrN4OS/c1-19-8-18-12-13(19)16-7-17-14(12)21-6-11(20)9-2-4-10(15)5-3-9/h2-5,7-8H,6H2,1H3

InChI Key

QCFIDHVNFBCPLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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